3-(Hydroxymethyl)cyclohexanone

Description

The exact mass of the compound this compound is 128.083729621 g/mol and the complexity rating of the compound is 110. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

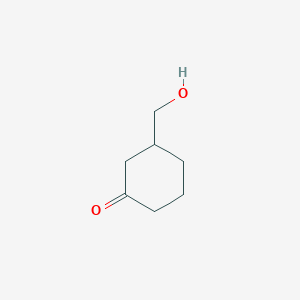

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-5-6-2-1-3-7(9)4-6/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZGKTIHFHBTGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201306160 | |

| Record name | 3-(Hydroxymethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32916-58-8 | |

| Record name | 3-(Hydroxymethyl)cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32916-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Hydroxymethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hydroxymethyl)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Hydroxymethyl)cyclohexanone chemical structure and properties

Abstract

3-(Hydroxymethyl)cyclohexanone is a bifunctional organic molecule that has garnered significant attention as a versatile building block in synthetic chemistry.[1] Its structure, which incorporates both a nucleophilic primary alcohol and an electrophilic ketone within a cyclohexane scaffold, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of its chemical structure, stereoisomerism, and physicochemical properties. Furthermore, it details key chemical reactions, established synthetic protocols, and applications, particularly in the synthesis of complex pharmaceutical intermediates. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this important chiral precursor.

Chemical Identity and Structure

This compound is a cyclic ketone and a primary alcohol. Its fundamental properties are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 3-(Hydroxymethyl)cyclohexan-1-one | [2][3] |

| CAS Number | 21996-61-2; 32916-58-8 | [1][2][3] |

| Molecular Formula | C₇H₁₂O₂ | [2][3] |

| Molecular Weight | 128.17 g/mol | [1][3] |

| Canonical SMILES | C1CC(CC(=O)C1)CO | [3][4] |

| InChIKey | OTZGKTIHFHBTGZ-UHFFFAOYSA-N | [1][3] |

1.1. Stereochemistry

The presence of a chiral center at the C3 position means that this compound can exist as two enantiomers: (R)-3-(hydroxymethyl)cyclohexanone and (S)-3-(hydroxymethyl)cyclohexanone. The stereochemistry is critical for its application in the pharmaceutical industry, where specific enantiomers are often required for desired biological activity.[5] Furthermore, due to the cyclohexane ring, it can also exist as cis and trans diastereomers, arising from the relative orientation of the hydroxymethyl group and other potential substituents on the ring. The control of this stereochemistry is a key challenge in its synthesis.[6]

Caption: Enantiomers of this compound.

Physicochemical Properties

The physical properties of this compound are influenced by its ability to form hydrogen bonds via the hydroxyl group and the polar nature of the carbonyl group. While experimental data for the pure enantiomers are limited, predicted values and data for the racemic mixture offer valuable insights.[4]

| Property | Value | Notes / Source |

| Appearance | Colorless to pale yellow liquid/solid | [4] |

| Boiling Point | 239.8 ± 13.0 °C at 760 mmHg | Predicted[4] |

| Density | 1.054 ± 0.06 g/cm³ | Predicted[4] |

| Topological Polar Surface Area | 37.3 Ų | Computed[3][4] |

| Solubility | Expected to be soluble in polar organic solvents and moderately soluble in water. | [4] |

Chemical Reactivity and Mechanistic Insights

The bifunctional nature of this compound allows for a wide array of chemical transformations. The ketone and alcohol moieties can be reacted selectively, making it a highly versatile synthetic intermediate.[1]

3.1. Oxidation of the Alcohol

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidizing agent is crucial for selectivity. Mild oxidizing agents like those used in a Swern oxidation are ideal for producing the corresponding aldehyde, (R)-3-formylcyclohexanone, without affecting the ketone.[7] Stronger oxidizing agents, such as potassium permanganate, can oxidize the cyclohexane ring itself, leading to ring-opening and the formation of dicarboxylic acids like adipic acid.[8][9]

Mechanism: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures. This forms an alkoxysulfonium ylide intermediate, which then undergoes intramolecular elimination to yield the aldehyde.[7] This method is favored for its mild conditions, which preserve sensitive functional groups and stereocenters.[7]

Caption: Experimental workflow for the Swern oxidation.[7]

3.2. Reduction of the Ketone

The ketone can be reduced to a secondary alcohol, yielding 3-(hydroxymethyl)cyclohexan-1-ol.[10] Stereoselective reduction is a key strategy for synthesizing specific isomers of substituted cyclohexanols.[1]

3.3. Protection and Derivatization

Both the hydroxyl and ketone groups can be protected to allow for selective reactions at other sites. For instance, the hydroxyl group can be acylated to form an ester, a key step in chemoenzymatic resolution strategies.[5][6]

Applications in Drug Development and Organic Synthesis

This compound, particularly the (R)-enantiomer, is a valuable chiral building block for creating complex molecules.[11]

-

Intermediate for Anti-inflammatory and Cytoprotective Agents : It serves as a key intermediate in the multi-step synthesis of complex tricyclic ketones, which are precursors to potent anti-inflammatory and cytoprotective agents.[11][12]

-

Synthesis of Carbocyclic Nucleoside Analogues : The cyclohexane ring can act as a stable substitute for the ribose sugar in nucleosides. This modification can enhance the metabolic stability of drug candidates, potentially leading to a longer half-life.[1][11]

-

Substrate in Enzymatic Studies : It is used as a model substrate in biochemical research, especially in studies involving alcohol dehydrogenases, to understand enzyme kinetics and substrate specificity.[11]

Experimental Protocols

5.1. Synthesis of Racemic this compound

A common route involves the selective reduction of the carboxylic acid group of a precursor like 3-oxocyclohexanecarboxylic acid.[6]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), add borane-dimethyl sulfide complex (2.0 eq) dropwise at 0 °C under an inert atmosphere.[6]

-

Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by Thin-Layer Chromatography (TLC).[6]

-

Workup: Quench the reaction with methanol. Remove the solvent under reduced pressure.[6]

-

Purification: Take up the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate to afford racemic this compound.[6]

5.2. Enantioselective Synthesis: Chemoenzymatic Resolution

This strategy involves the synthesis of the racemic mixture followed by an enzymatic kinetic resolution to isolate the desired (R)-enantiomer.[6]

Step-by-Step Methodology:

-

Enzymatic Acetylation: Dissolve racemic this compound (1.0 eq) in anhydrous diisopropyl ether. Add vinyl acetate (2.0 eq) followed by a lipase, such as Porcine Pancreatic Lipase (PPL-II).[5]

-

Reaction Monitoring: Stir the suspension at room temperature and monitor the reaction by TLC or Gas Chromatography (GC) until approximately 50% conversion is reached. The lipase will selectively acylate the (R)-enantiomer.[5]

-

Separation: Filter to remove the enzyme. The filtrate contains (R)-3-(acetoxymethyl)cyclohexanone and unreacted (S)-3-(hydroxymethyl)cyclohexanone, which are then separated by column chromatography.[5][6]

-

Hydrolysis (Deprotection): Dissolve the purified (R)-3-(acetoxymethyl)cyclohexanone in methanol and add a catalytic amount of potassium carbonate. Stir at room temperature until hydrolysis is complete (monitored by TLC).[5][6]

-

Final Product Isolation: Evaporate the solvent and purify the residue by column chromatography to yield the final product, (R)-3-(hydroxymethyl)cyclohexanone.[6]

Caption: Workflow for chemoenzymatic resolution.[5][6]

5.3. Analytical Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure. The ¹H NMR spectrum is expected to show distinct signals for the hydroxymethyl protons, the proton on the chiral center (C3), and the methylene protons of the ring.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl group (broad peak around 3400 cm⁻¹) and the carbonyl group (strong peak around 1710 cm⁻¹).

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Chiral HPLC: Used to determine the enantiomeric excess (e.e.) of the final chiral product.[13]

Safety and Handling

This compound is classified as an irritant.[3][14]

-

Hazard Statements:

-

Precautionary Measures:

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.[15]

Conclusion

This compound is a fundamentally important bifunctional molecule with significant utility in organic synthesis. Its value as a chiral building block, particularly in the development of complex pharmaceutical agents, is well-established. A thorough understanding of its stereochemistry, reactivity, and synthetic methodologies is crucial for leveraging its full potential in research and development. The protocols and data presented in this guide offer a comprehensive foundation for scientists working with this versatile compound.

References

- 1. benchchem.com [benchchem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound | C7H12O2 | CID 12201678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. 3-(Hydroxymethyl)cyclohexan-1-ol | C7H14O2 | CID 15727327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 32916-58-8 Cas No. | 3-(Hydroxymethyl)cyclohexan-1-one | Apollo [store.apolloscientific.co.uk]

- 15. chemicalbook.com [chemicalbook.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. fishersci.com [fishersci.com]

(R)-3-(Hydroxymethyl)cyclohexanone CAS number and molecular weight

An In-Depth Technical Guide to (R)-3-(Hydroxymethyl)cyclohexanone for Advanced Chemical Synthesis

This guide provides a comprehensive technical overview of (R)-3-(hydroxymethyl)cyclohexanone, a chiral bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development and organic synthesis. Its unique structure, featuring a ketone, a primary alcohol, and a defined stereocenter on a cyclohexyl scaffold, renders it a valuable building block for complex molecular architectures.[1][2]

Core Chemical and Physical Properties

(R)-3-(Hydroxymethyl)cyclohexanone is typically a clear, pale yellow to brown liquid or a low-melting solid. The presence of both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting carbonyl group enhances its polarity and solubility in polar solvents.[1]

| Property | Value | Source |

| CAS Number | 21996-61-2 | [1][2] |

| Molecular Formula | C₇H₁₂O₂ | [2] |

| Molecular Weight | 128.17 g/mol | [2] |

| Appearance | Clear pale yellow to brown liquid or solid | [1] |

| Boiling Point (Predicted) | 239.8 ± 13.0 °C | [1] |

| Density (Predicted) | 1.054 ± 0.06 g/cm³ | [1] |

| IUPAC Name | (3R)-3-(hydroxymethyl)cyclohexan-1-one | [2] |

| Synonyms | (R)-3-(hydroxymethyl)cyclohexan-1-one, (3-Oxocyclohex-1-yl)methanol | |

| SMILES | C1CC(CC(=O)C1)CO | [2] |

| InChIKey | OTZGKTIHFHBTGZ-UHFFFAOYSA-N | [2] |

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure (R)-3-(hydroxymethyl)cyclohexanone is a primary challenge, with the control of its stereocenter being paramount for its utility in pharmaceutical applications. Several effective strategies have been developed, primarily focusing on biocatalysis and asymmetric chemical synthesis.

Chemoenzymatic Resolution via Lipase-Catalyzed Kinetic Resolution

This strategy involves the synthesis of racemic 3-(hydroxymethyl)cyclohexanone followed by the selective acylation of the (R)-enantiomer using a lipase, allowing for the separation of the two enantiomers. Porcine pancreatic lipase (PPL-II) has demonstrated high efficacy in this resolution.

Causality of Experimental Choices:

-

Lipase Selection: Lipases are chosen for their ability to selectively catalyze reactions on one enantiomer of a racemic mixture, a process driven by the enzyme's chiral active site.

-

Acyl Donor: Vinyl acetate serves as an efficient and irreversible acyl donor. The enol byproduct tautomerizes to acetaldehyde, which drives the reaction forward.

-

Solvent: A non-polar organic solvent like diisopropyl ether is used to maintain the enzyme's activity and facilitate product separation.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve racemic this compound (1.0 equivalent) in anhydrous diisopropyl ether.

-

Reagent Addition: Add vinyl acetate (2.0 equivalents) to the solution, followed by Porcine Pancreatic Lipase (PPL-II) (typically 50-100% by weight of the substrate).

-

Reaction Monitoring: Stir the suspension at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of approximately 50% conversion, which theoretically provides the highest enantiomeric excess for both the acylated product and the unreacted starting material.

-

Workup and Purification:

-

Filter the reaction mixture to remove the enzyme, washing the solid with diethyl ether.

-

Combine the filtrate and washings.

-

Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting mixture of (R)-3-(acetoxymethyl)cyclohexanone and unreacted (S)-3-(hydroxymethyl)cyclohexanone by silica gel column chromatography.

-

-

Deprotection:

-

Dissolve the purified (R)-3-(acetoxymethyl)cyclohexanone in a methanol/water mixture.

-

Add a catalytic amount of a base (e.g., potassium carbonate) and stir at room temperature until hydrolysis is complete (monitored by TLC).

-

Evaporate the solvent and purify the residue by column chromatography to yield (R)-3-(hydroxymethyl)cyclohexanone.

-

References

Physical properties and solubility of 3-(Hydroxymethyl)cyclohexanone

An In-depth Technical Guide to the Physical Properties and Solubility of 3-(Hydroxymethyl)cyclohexanone

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a bifunctional organic compound featuring both a ketone and a primary alcohol, making it a valuable chiral building block in synthetic and medicinal chemistry.[1] Its utility as a precursor for complex molecular architectures, including potent anti-inflammatory agents and carbocyclic nucleosides, necessitates a thorough understanding of its physicochemical properties.[2][3] This technical guide provides a comprehensive overview of the physical properties and solubility profile of this compound, intended for researchers, scientists, and drug development professionals. We present experimentally-derived and predicted data, detailed protocols for property determination, and insights into its practical applications.

Chemical Identity and Structure

The foundational characteristics of this compound are defined by its molecular structure, which consists of a cyclohexane ring substituted with a ketone at position 1 and a hydroxymethyl group at position 3. This arrangement confers both polarity, due to the carbonyl and hydroxyl groups, and non-polar character from the cyclohexane scaffold.

-

IUPAC Name: 3-(Hydroxymethyl)cyclohexan-1-one[4]

-

Molecular Formula: C₇H₁₂O₂[5]

-

Canonical SMILES: C1CC(CC(=O)C1)CO[1]

-

InChIKey: OTZGKTIHFHBTGZ-UHFFFAOYSA-N[1]

-

CAS Number: 32916-58-8 (racemic), 21996-61-2 (unspecified stereochemistry)[1][5]

Physical and Chemical Properties

The physical state of this compound is typically a colorless to pale yellow liquid or a low-melting solid, contingent on purity and ambient temperature.[6] The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (carbonyl and hydroxyl oxygens) leads to intermolecular interactions that influence its physical properties.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source / Notes |

|---|---|---|

| Molecular Weight | 128.17 g/mol | Computed by PubChem[5] |

| Appearance | Colorless to pale yellow liquid/solid | [6] |

| Boiling Point | 239.8 ± 13.0 °C at 760 mmHg | Predicted[7] |

| 135 °C | [3] | |

| Density | 1.054 ± 0.06 g/cm³ | Predicted[7] |

| Topological Polar Surface Area | 37.3 Ų | Computed by Cactvs[1] |

| Hydrogen Bond Donor Count | 1 | Computed by cactvs[1] |

| Hydrogen Bond Acceptor Count | 2 | Computed by cactvs[1] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by two key absorption bands: a strong C=O stretch for the ketone functional group, typically appearing around 1710 cm⁻¹, and a broad O-H stretching band for the alcohol group in the 3200-3600 cm⁻¹ region.[7]

-

¹³C NMR Spectroscopy: The carbon spectrum will show a distinctive signal for the carbonyl carbon in the downfield region of 190-220 ppm.[7] Other signals corresponding to the carbons of the hydroxymethyl group and the cyclohexane ring will appear at higher fields.

-

Mass Spectrometry: Mass spectrometry analysis will reveal the molecular ion peak corresponding to its molecular weight (128.17 g/mol ) and characteristic fragmentation patterns.[7]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing formulation, bioavailability, and purification processes. The "like dissolves like" principle is a useful guideline for predicting the solubility of this compound.[8][9] Its bifunctional nature—possessing polar hydroxyl and ketone groups alongside a nonpolar hydrocarbon ring—results in a nuanced solubility profile.[6]

Table 2: Qualitative Solubility of this compound

| Solvent Type | Example Solvents | Expected Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Water, Ethanol | Moderately Soluble to Soluble | The hydroxyl group can participate in hydrogen bonding with protic solvents.[1][10] |

| Polar Aprotic | Acetone, DMSO | Soluble | The polar carbonyl group interacts favorably through dipole-dipole interactions.[10] |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The large nonpolar cyclohexane ring has limited favorable interactions with nonpolar solvents.[9] |

| Aqueous Acid | 5% HCl | Soluble | While the compound is not basic, its moderate polarity may allow for solubility. The primary value is as a classification test.[11] |

| Aqueous Base | 5% NaOH | Soluble | The alcohol is very weakly acidic, but solubility is expected due to the compound's overall polarity.[11] |

Experimental Protocols for Property Determination

Accurate determination of physical properties requires robust experimental design. The following protocols provide step-by-step methodologies for characterizing this compound.

Protocol for Density Determination (Pycnometer Method)

This method provides a highly accurate measurement of density for a liquid sample.

-

Preparation: Thoroughly clean and dry a pycnometer of a known volume.

-

Mass of Empty Pycnometer: Accurately weigh the empty pycnometer on an analytical balance (M_pyc).

-

Calibration with Water: Fill the pycnometer with deionized water of a known temperature and density (ρ_water). Ensure no air bubbles are trapped. Weigh the filled pycnometer (M_pyc+water).

-

Volume Calculation: Calculate the precise internal volume (V) of the pycnometer using the formula: V = (M_pyc+water - M_pyc) / ρ_water.[1]

-

Sample Measurement: Empty, clean, and dry the pycnometer. Fill it with this compound at the same temperature. Weigh the filled pycnometer (M_pyc+sample).

-

Density Calculation: Calculate the density of the sample (ρ_sample) using the formula: ρ_sample = (M_pyc+sample - M_pyc) / V.[1]

Protocol for Qualitative Solubility Determination

This systematic approach classifies the compound's solubility across a range of solvents.[11]

-

Sample Preparation: In a series of small, labeled test tubes, place approximately 10-20 mg of this compound.[1]

-

Solvent Addition: To each tube, add 0.5 mL of a different test solvent (e.g., water, ethanol, hexane, 5% HCl, 5% NaOH).[1]

-

Observation: Vigorously shake each tube for 10-20 seconds.[8] Observe if the compound dissolves completely.

-

Classification:

-

"Soluble": The compound dissolves completely, forming a single clear phase.

-

"Insoluble": A separate solid or liquid phase remains.[1]

-

-

pH Test: For the aqueous solution, test the resulting solution with pH paper to determine if it is acidic, basic, or neutral.[1]

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of complex molecules with significant biological activity.[3] Its bifunctional nature allows for selective chemical manipulation of the ketone and hydroxyl groups.[2] It is a key precursor in the multi-step synthesis of hydroxymethyl tricyclic ketones, which are intermediates for potent anti-inflammatory and cytoprotective agents.[2] Furthermore, its cyclohexane ring can act as a metabolically stable substitute for the ribose sugar in the synthesis of carbocyclic nucleoside analogues, which are investigated for various therapeutic applications.[3]

Safety and Handling

As a derivative of cyclohexanone, this compound should be handled with appropriate safety precautions. Cyclohexanone itself is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[12][13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the compound.[12]

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[15] Keep separated from oxidizing agents.[12]

-

Spills: In case of a spill, evacuate the area and use appropriate absorbent material for cleanup, ensuring there are no ignition sources nearby.[15]

This guide provides a detailed overview of the physical properties and solubility of this compound, offering valuable data and protocols for professionals in the chemical and pharmaceutical sciences.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound | C7H12O2 | CID 12201678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 32916-58-8: this compound [cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.ws [chem.ws]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. gneechemical.com [gneechemical.com]

- 13. nbinno.com [nbinno.com]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. chemicals.co.uk [chemicals.co.uk]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-(Hydroxymethyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 3-(hydroxymethyl)cyclohexanone. As a molecule of interest in synthetic organic chemistry and drug discovery, a thorough understanding of its structural features through spectroscopic methods is paramount. This document offers a detailed interpretation of its ¹H and ¹³C NMR spectra, supported by established principles of NMR spectroscopy. Furthermore, it outlines a standard protocol for the acquisition of high-quality NMR data for this and similar small molecules.

Molecular Structure and Stereochemistry

This compound (C₇H₁₂O₂) possesses a chiral center at the C3 position of the cyclohexanone ring.[1] This chirality, coupled with the conformational flexibility of the six-membered ring, gives rise to a complex and informative NMR spectrum. The hydroxymethyl substituent can exist in either an axial or equatorial position, with the equatorial conformation generally being more stable to minimize steric interactions. The presence of diastereotopic protons within the methylene groups of the ring further adds to the complexity and richness of the ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is characterized by a series of multiplets in the aliphatic region, a distinct signal for the hydroxymethyl group, and a broad signal for the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the hydroxyl group.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H2 (axial & equatorial) | 2.2 - 2.5 | m | - | 2H |

| H3 | 1.8 - 2.0 | m | - | 1H |

| H4 (axial & equatorial) | 1.5 - 1.8 | m | - | 2H |

| H5 (axial & equatorial) | 1.9 - 2.1 | m | - | 2H |

| H6 (axial & equatorial) | 2.0 - 2.3 | m | - | 2H |

| -CH₂OH | 3.5 - 3.7 | d | ~6.0 | 2H |

| -OH | Variable (e.g., 2.5 - 4.0) | br s | - | 1H |

Interpretation of the ¹H NMR Spectrum

-

Cyclohexyl Ring Protons (H2-H6): The protons on the cyclohexanone ring will appear as a complex series of overlapping multiplets between approximately 1.5 and 2.5 ppm. The protons on C2 and C6, being alpha to the carbonyl group, are expected to be the most deshielded among the ring methylene protons. The methine proton at C3 will also reside in this region. Due to the chair-like conformations of the ring, axial and equatorial protons on the same carbon are chemically non-equivalent (diastereotopic) and will have different chemical shifts and coupling constants.

-

Hydroxymethyl Protons (-CH₂OH): The two protons of the hydroxymethyl group are diastereotopic due to the adjacent chiral center at C3. They are expected to appear as a doublet around 3.5 - 3.7 ppm, with coupling to the methine proton at C3. The specific chemical shift is influenced by the proximity to the electronegative oxygen atom.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet and can be confirmed by D₂O exchange, where the peak disappears.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information on the carbon framework of the molecule. The carbonyl carbon is a key diagnostic signal, appearing significantly downfield.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | ~210 |

| C2 | ~45 |

| C3 | ~48 |

| C4 | ~25 |

| C5 | ~28 |

| C6 | ~41 |

| -CH₂OH | ~65 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C1): The ketone carbonyl carbon is the most deshielded carbon in the molecule and is expected to have a characteristic chemical shift of around 210 ppm.[2]

-

Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group, being attached to an oxygen atom, will be significantly deshielded compared to the other sp³ hybridized ring carbons, with an expected chemical shift of approximately 65 ppm.

-

Cyclohexyl Ring Carbons (C2-C6): The remaining five carbons of the cyclohexanone ring will appear in the aliphatic region of the spectrum. The carbons alpha to the carbonyl group (C2 and C6) will be more deshielded than the other ring carbons. The chemical shift of C3 will be influenced by the attached hydroxymethyl group.

Advanced NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy)

A ¹H-¹H COSY experiment would reveal the proton-proton coupling network within the molecule. Cross-peaks would be expected between:

-

Adjacent protons on the cyclohexanone ring (e.g., H2 with H3, H3 with H4, etc.).

-

The methine proton at C3 and the diastereotopic protons of the hydroxymethyl group.

Caption: Predicted COSY correlations for this compound.

HSQC (Heteronuclear Single Quantum Coherence)

An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each protonated carbon in the ¹³C spectrum based on the already assigned (or predicted) proton chemical shifts.

Caption: Predicted HSQC correlations for this compound.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together molecular fragments. Key expected HMBC correlations include:

-

Correlations from the protons on C2 and C6 to the carbonyl carbon (C1).

-

Correlations from the hydroxymethyl protons to C2, C3, and C4.

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT experiments (DEPT-90 and DEPT-135) are invaluable for determining the multiplicity of each carbon atom (CH, CH₂, CH₃).[3][4][5][6]

-

DEPT-90: Would show a signal only for the methine carbon (C3).

-

DEPT-135: Would show positive signals for the methine (C3) and negative signals for the methylene carbons (C2, C4, C5, C6, and -CH₂OH).

Experimental Protocol for NMR Data Acquisition

The following is a generalized, yet detailed, protocol for acquiring high-quality 1D and 2D NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.[7] Ensure the solvent is of high purity to avoid extraneous signals.

-

Concentration: For a standard ¹H NMR spectrum, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated solvent. For ¹³C and 2D NMR experiments, a more concentrated sample (20-50 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[7]

-

Sample Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Caption: Workflow for NMR sample preparation.

Spectrometer Setup and Data Acquisition

-

Insertion and Locking: Carefully insert the NMR tube into the spinner and place it in the spectrometer's probe. The spectrometer's field is then "locked" onto the deuterium signal of the solvent to ensure field stability.

-

Shimming: The magnetic field homogeneity is optimized through a process called shimming. This can be done manually or automatically to obtain sharp, symmetrical peaks.

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.

-

Acquisition Parameters:

-

¹H NMR: A standard single-pulse experiment is typically used. Key parameters to consider are the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR: A proton-decoupled experiment is standard. Due to the low natural abundance of ¹³C, a larger number of scans is required.

-

2D NMR (COSY, HSQC, HMBC): These experiments involve more complex pulse sequences. The number of increments in the indirect dimension will determine the resolution in that dimension.

-

Conclusion

The comprehensive NMR analysis of this compound, as outlined in this guide, provides a powerful toolkit for its unambiguous structural characterization. While the presented data is predictive, it is grounded in established NMR principles and data from analogous structures, offering a reliable reference for researchers. The combination of 1D and 2D NMR techniques, coupled with a rigorous experimental protocol, will enable scientists in the fields of chemical research and drug development to confidently identify and characterize this versatile molecule and its derivatives.

References

- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 2. sites.bu.edu [sites.bu.edu]

- 3. chemistnotes.com [chemistnotes.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 6. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 7. organomation.com [organomation.com]

Analysis of the Carbonyl Stretch in 3-(Hydroxymethyl)cyclohexanone: A Study in Intramolecular Interactions via Infrared Spectroscopy

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 3-(Hydroxymethyl)cyclohexanone, with a specific focus on the vibrational characteristics of its carbonyl (C=O) group. As a bifunctional molecule, its IR spectrum presents features beyond a simple cyclohexanone. The presence of a hydroxyl group in the γ-position relative to the carbonyl introduces the potential for intramolecular hydrogen bonding, which significantly perturbs the electronic environment and, consequently, the stretching frequency of the C=O bond. This guide will delve into the theoretical underpinnings of this interaction, present a robust experimental protocol for acquiring high-fidelity spectra using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, and offer a detailed framework for spectral interpretation. The insights provided are critical for researchers in organic synthesis, medicinal chemistry, and materials science who rely on precise structural elucidation.

Foundational Principles: The Carbonyl Stretch in Ketones

The carbonyl (C=O) stretching vibration is one of the most prominent and reliable absorption bands in infrared spectroscopy. For a typical saturated aliphatic or alicyclic ketone, such as cyclohexanone, this strong, sharp absorption band appears consistently in the 1700-1750 cm⁻¹ region. Specifically, the C=O stretch for cyclohexanone is observed at approximately 1715 cm⁻¹.[1] The high intensity of this band is due to the large change in dipole moment that occurs as the highly polar C=O bond stretches.[2][3] The precise frequency of this vibration is highly sensitive to the structural and electronic environment of the carbonyl group. Factors such as conjugation, ring strain, and inductive effects can cause predictable shifts in its position.[4]

The Subject Molecule: this compound

This compound is a fascinating subject for IR analysis because it contains both a hydrogen bond donor (the hydroxyl group, -OH) and a hydrogen bond acceptor (the carbonyl oxygen). The spatial arrangement of these groups, separated by two carbon atoms on the cyclohexane ring, allows for the formation of a stable six-membered intramolecular hydrogen bond in specific conformations. This non-covalent interaction is the dominant factor influencing the C=O stretching frequency in this molecule.

The Decisive Factor: Intramolecular Hydrogen Bonding

Hydrogen bonding, whether intermolecular or intramolecular, has a distinct and predictable effect on the carbonyl stretching frequency. When a hydrogen bond forms with the carbonyl oxygen, electron density is drawn away from the oxygen atom towards the hydrogen. This interaction introduces more single-bond character into the C=O bond, effectively weakening and lengthening it.[5][6] According to Hooke's Law for a simple harmonic oscillator, a weaker bond has a lower force constant, which results in a vibrational frequency shift to a lower wavenumber (a "red shift").

In the case of this compound, the molecule can exist in an equilibrium of conformations. Some of these conformations will orient the hydroxymethyl group in proximity to the carbonyl, facilitating the formation of an intramolecular hydrogen bond. Other conformations will not. Consequently, the IR spectrum is expected to reveal the presence of at least two distinct populations of carbonyl groups:

-

"Free" Carbonyl: A population of molecules where the C=O group is not involved in hydrogen bonding. This will absorb near the standard frequency for cyclohexanone (~1715 cm⁻¹).

-

"Hydrogen-Bonded" Carbonyl: A population of molecules where the C=O group is engaged in an intramolecular hydrogen bond. This will absorb at a significantly lower frequency, typically shifted by 20-40 cm⁻¹.[4][7]

The diagram below illustrates the intramolecular hydrogen bonding that leads to this spectral shift.

Caption: Intramolecular hydrogen bonding in this compound.

Predicted Infrared Absorption Frequencies

Based on the principles discussed, we can summarize the expected key absorption bands for this compound in a structured table. This provides a clear reference for spectral analysis.

| Functional Group & Vibration | Expected Wavenumber (cm⁻¹) | Characteristics |

| O-H Stretch (Hydrogen-Bonded) | 3200 - 3500 | Strong, very broad band indicative of hydrogen bonding. |

| C-H Stretch (sp³ C-H) | 2850 - 3000 | Medium to strong, sharp peaks.[8] |

| C=O Stretch ("Free") | ~1715 | Strong, sharp peak. Expected to be of lower intensity than the H-bonded peak due to conformational preference. |

| C=O Stretch (H-Bonded) | 1680 - 1700 | Strong, likely broadened peak, shifted to a lower frequency. Expected to be the dominant carbonyl absorption. |

| C-O Stretch (Alcohol) | 1000 - 1260 | Medium to strong intensity.[8] |

Experimental Protocol: High-Fidelity Spectrum Acquisition via ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for obtaining the IR spectrum of a liquid sample like this compound due to its minimal sample preparation and ease of use.[9][10]

Objective: To obtain a clean, high-resolution infrared spectrum of this compound, paying special attention to the 1600-1800 cm⁻¹ region.

Apparatus:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

ATR accessory with a diamond or zinc selenide (ZnSe) crystal[11]

-

Sample of this compound

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free laboratory wipes

Methodology:

-

System Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's guidelines.

-

Crystal Cleaning: Meticulously clean the ATR crystal surface with a lint-free wipe soaked in isopropanol. Allow the solvent to fully evaporate. This step is critical to prevent contamination from previous samples.

-

Background Spectrum Acquisition: With the clean, empty ATR crystal, acquire a background spectrum. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the crystal itself, which the instrument software will then subtract from the sample spectrum. A typical background scan consists of 16-32 co-added scans for a good signal-to-noise ratio.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid sample to achieve a strong signal.

-

Sample Spectrum Acquisition: Acquire the sample spectrum using the same scan parameters (number of scans, resolution) as the background spectrum. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance spectrum.

-

Post-Acquisition Cleaning: Immediately after the measurement, clean the sample from the ATR crystal using a fresh lint-free wipe and appropriate solvent. Proper cleaning ensures the longevity of the accessory and the integrity of future measurements.[12]

The workflow for this protocol is visualized below.

Caption: Standard Operating Procedure for ATR-FTIR Analysis.

Spectral Analysis and Interpretation

Upon acquiring the spectrum, the primary region of interest is 1650-1750 cm⁻¹. Based on our theoretical framework, you should not observe a single, symmetric peak at ~1715 cm⁻¹. Instead, expect to see one of the following:

-

A Broadened, Asymmetric Peak: The most likely result is a strong absorption band centered around 1690 cm⁻¹, with a noticeable "shoulder" on the higher frequency side (~1715 cm⁻¹). The main peak corresponds to the hydrogen-bonded C=O population, while the shoulder represents the "free" C=O population.

-

Two Resolved Peaks: In high-resolution spectra or in specific solvents that might alter the conformational equilibrium, two distinct, albeit overlapping, peaks may be visible. The peak at the lower wavenumber will be attributed to the H-bonded carbonyl, and the one at the higher wavenumber to the free carbonyl.

Quantitative Insights: By performing a deconvolution of the carbonyl absorption band, one can estimate the relative areas of the "free" and "hydrogen-bonded" peaks.[13] This ratio provides a semi-quantitative measure of the conformational equilibrium of the molecule under the given analytical conditions, offering valuable insight into the energetic preference for the hydrogen-bonded state.

Conclusion

The infrared spectrum of this compound serves as an excellent case study in the power of IR spectroscopy for elucidating subtle intramolecular interactions. The position and shape of the C=O stretching band are not merely a fingerprint for the ketone functional group but are a sensitive probe into the molecule's conformational and electronic landscape. The predictable red shift caused by intramolecular hydrogen bonding provides definitive evidence of this interaction. For drug development professionals and synthetic chemists, understanding this phenomenon is crucial for confirming the structure and purity of molecules where such non-covalent interactions can dictate biological activity and chemical reactivity. The ATR-FTIR methodology outlined herein provides a reliable and efficient means to perform this critical analysis.

References

- 1. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 2. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 3. reddit.com [reddit.com]

- 4. Infrared Spectrometry [www2.chemistry.msu.edu]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. Hydration and Orientation of Carbonyl Groups in Oppositely Charged Lipid Monolayers on Water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Stoichiometric analysis of competing intermolecular hydrogen bonds using infrared spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02919A [pubs.rsc.org]

An In-Depth Technical Guide to the Stereochemistry and Chirality of 3-(Hydroxymethyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Foundational Concepts: Understanding the Chirality of 3-(Hydroxymethyl)cyclohexanone

This compound possesses two chiral centers, giving rise to a total of four possible stereoisomers. The spatial arrangement of the hydroxyl and hydroxymethyl groups relative to the cyclohexanone ring dictates the molecule's three-dimensional structure and, consequently, its interaction with other chiral molecules, a critical factor in its biological activity.[1][2] The stereoisomers exist as two pairs of enantiomers.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [3][4] |

| Molecular Weight | 128.17 g/mol | [3][5] |

| Appearance | Clear pale yellow to brown liquid or solid | [5] |

| Boiling Point (Predicted) | 239.8 ± 13.0 °C | [5] |

| Density (Predicted) | 1.054 ± 0.06 g/cm³ | [5] |

The Significance of Stereoisomerism in Biological Activity

The specific stereochemistry of a molecule is paramount to its biological function.[6] In drug development, one enantiomer often exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, cause adverse effects.[2] For instance, the (R)-enantiomer of this compound is a key precursor in the synthesis of TBE-31, a potent anti-inflammatory and cytoprotective agent that activates the Keap1/Nrf2/antioxidant response element pathway.[6] This underscores the necessity for stereoselective synthesis or efficient chiral resolution to isolate the desired enantiomer. It is also a valuable building block for carbocyclic nucleoside analogues with antiviral properties.[7]

Strategies for Stereoselective Synthesis and Chiral Resolution

Achieving high enantiomeric purity of this compound is a primary challenge in its application.[1] Several synthetic strategies have been developed, broadly categorized into asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific stereoisomer directly. One effective approach is the asymmetric reduction of the prochiral precursor, 3-oxocyclohexanecarbaldehyde, using the Corey-Bakshi-Shibata (CBS) reduction.[8]

Experimental Protocol: Asymmetric Reduction of 3-Oxocyclohexanecarbaldehyde [8]

Step 1: Synthesis of 3-Oxocyclohexanecarbaldehyde

-

Suspend sodium hydride (1.2 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere.

-

Add a solution of cyclohexanone (1.0 eq) and ethyl formate (1.2 eq) in diethyl ether dropwise.

-

Stir the mixture at room temperature for 12-16 hours.

-

Quench the reaction with ice-cold water and acidify the aqueous layer with dilute HCl.

Step 2: Asymmetric Reduction

-

This step would typically involve the use of a chiral catalyst, such as a CBS catalyst, to selectively reduce the aldehyde to the desired enantiomer of the alcohol.

Chemoenzymatic Kinetic Resolution

Kinetic resolution is a widely used method to separate enantiomers from a racemic mixture.[9] This technique relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. Lipase-catalyzed kinetic resolution has proven highly effective for this compound.[1]

In this process, a lipase, such as Porcine Pancreatic Lipase (PPL-II), selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.[1]

Table 2: Lipase-Catalyzed Kinetic Resolution of (±)-3-(hydroxymethyl)cyclohexanone [1]

| Lipase | Acyl Donor | Solvent | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| PPL-II | Vinyl acetate | Diisopropyl ether | (R)-3-(acetoxymethyl)cyclohexanone | 25 | 91 |

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [1]

-

Dissolve racemic this compound (1.0 eq) in anhydrous diisopropyl ether in a flame-dried round-bottom flask under an inert atmosphere.

-

Add vinyl acetate (2.0 eq) followed by Porcine Pancreatic Lipase (PPL-II) (50-100% by weight of the substrate).

-

Stir the suspension at room temperature and monitor the reaction progress by TLC or GC until approximately 50% conversion is reached.

-

The resulting mixture contains the acylated (R)-enantiomer and the unreacted (S)-enantiomer, which can then be separated by chromatography.

Analytical Techniques for Stereochemical Characterization

The confirmation of the stereochemical identity and purity of this compound is crucial. A combination of spectroscopic and chromatographic methods is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure and conformation of stereoisomers.[10] While enantiomers have identical NMR spectra in an achiral solvent, diastereomers can be distinguished.[11] The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide valuable information about the relative orientation of substituents on the cyclohexanone ring.[5][12] For enantiomeric excess determination, chiral derivatizing agents, such as Mosher's acid, can be used to convert the enantiomers into diastereomers, which can then be quantified by NMR.[13]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for separating and quantifying enantiomers.[14][15] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are particularly popular for the separation of a wide range of pharmaceutical compounds.[14]

Conclusion

The stereochemistry and chirality of this compound are pivotal to its application as a chiral building block in drug development and fine chemical synthesis.[1] A comprehensive understanding of its stereoisomers, coupled with robust methods for stereoselective synthesis and chiral analysis, is essential for harnessing its full potential in creating enantiomerically pure and biologically active molecules. The methodologies and analytical techniques detailed in this guide provide a solid foundation for researchers and scientists working with this important chiral intermediate.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | C7H12O2 | CID 12201678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C7H12O2) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 12. youtube.com [youtube.com]

- 13. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 14. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. phx.phenomenex.com [phx.phenomenex.com]

The Architect Molecule: A Technical Guide to 3-(Hydroxymethyl)cyclohexanone as a Chiral Bifunctional Pioneer

Abstract

In the intricate world of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure molecules that offer both structural complexity and versatile reactivity is paramount. 3-(Hydroxymethyl)cyclohexanone, a seemingly simple bifunctional molecule, emerges as a pivotal chiral building block. Its unique architecture, featuring a reactive ketone, a primary alcohol, and a stereocenter on a conformationally rich cyclohexane scaffold, provides an elegant and powerful tool for the construction of complex molecular frameworks. This technical guide offers an in-depth exploration of this compound, with a particular focus on the (R)-enantiomer, detailing its synthesis, characterization, and strategic applications in the development of cutting-edge therapeutics. We will dissect various synthetic methodologies, from biocatalysis to asymmetric synthesis, providing field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

The Strategic Advantage of Chiral Bifunctional Scaffolds

Modern drug discovery increasingly targets complex biological systems where three-dimensional molecular architecture is the key determinant of efficacy and selectivity. Chiral bifunctional molecules, such as this compound, are invaluable in this context.[1][2] They offer two distinct points of chemical reactivity, allowing for sequential and controlled modifications. This "two-handed" approach to synthesis enables the construction of intricate cyclic and polycyclic systems with precise stereochemical control, a critical factor for optimizing interactions with biological targets like enzymes and receptors.[3]

Physicochemical and Spectroscopic Profile

This compound (C₇H₁₂O₂) is a clear, pale yellow to brown liquid or a low-melting solid with a molecular weight of 128.17 g/mol .[4][5] Its bifunctionality imparts a notable polarity, rendering it more soluble in polar solvents.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [4][5] |

| Molecular Weight | 128.17 g/mol | [4][5] |

| CAS Number | 32916-58-8 (racemate) | [5][6] |

| Appearance | Clear pale yellow to brown liquid or solid | [4] |

| Predicted Boiling Point | 239.8 ± 13.0 °C | [4] |

| Predicted Density | 1.054 ± 0.06 g/cm³ | [4] |

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

-

¹³C NMR Spectroscopy: The carbonyl carbon provides a characteristic signal in the downfield region of 190-220 ppm.[4]

-

Infrared (IR) Spectroscopy: A strong absorption band around 1710 cm⁻¹ corresponds to the C=O stretching vibration of the ketone. A broad band in the 3200-3600 cm⁻¹ region indicates the O-H stretching of the alcohol group.[4]

Enantioselective Synthesis: Crafting Chirality

The synthesis of enantiomerically pure this compound is a significant challenge due to its two chiral centers.[7] Several robust strategies have been developed, with biocatalytic and chemo-catalytic methods being the most prominent.

Biocatalytic Approaches: Nature's Catalysts

Biocatalysis offers an environmentally benign and highly selective route to chiral molecules.

Baker's yeast (Saccharomyces cerevisiae) is a readily available and cost-effective biocatalyst capable of performing asymmetric reductions. The reduction of a prochiral precursor, such as ethyl 3-oxocyclohexanecarboxylate, can yield (R)-3-(hydroxymethyl)cyclohexanone with high enantiopurity.[8] The enzymes within the yeast, particularly alcohol dehydrogenases (ADHs), selectively deliver a hydride to one face of the ketone, establishing the desired stereocenter.[8]

Experimental Protocol: Asymmetric Reduction using Baker's Yeast [8]

Materials:

-

Round-bottom flask with magnetic stirrer

-

Baker's yeast (fresh compressed yeast is preferred)

-

Sucrose

-

Tap water

-

Ethyl 3-oxocyclohexanecarboxylate

-

Celite

-

Sodium chloride (NaCl)

-

Ethyl acetate or diethyl ether for extraction

-

Anhydrous magnesium sulfate

Procedure:

-

Yeast Activation: In the flask, dissolve sucrose (30 g) in tap water (200 mL). Add Baker's yeast (20 g) and stir at approximately 30°C for 30-60 minutes to activate the yeast, as evidenced by fermentation.

-

Substrate Addition: Add ethyl 3-oxocyclohexanecarboxylate (1 g) to the fermenting yeast suspension.

-

Reaction: Stir the mixture vigorously at room temperature for 48-72 hours. Monitor the reaction's progress via TLC or GC.

-

Work-up: Once the starting material is consumed, add Celite (10 g) and stir for 5 minutes. Filter the mixture through a sintered glass funnel to remove the yeast.

-

Extraction: Saturate the aqueous filtrate with solid NaCl. Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator. The crude product can be further purified by silica gel column chromatography.

Kinetic resolution of racemic this compound is a highly effective method for isolating a single enantiomer.[7][9] This technique relies on the enantioselective acylation of one enantiomer by a lipase, allowing for the separation of the acylated and unreacted enantiomers. Porcine pancreatic lipase (PPL-II) has demonstrated high efficacy in this transformation.[7]

Table 2: Lipase-Catalyzed Kinetic Resolution of (±)-3-(hydroxymethyl)cyclohexanone [7]

| Lipase | Acyl Donor | Solvent | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| PPL-II | Vinyl acetate | Diisopropyl ether | (R)-3-(acetoxymethyl)cyclohexanone | 25 | 91 |

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [7]

Materials:

-

Racemic this compound

-

Porcine Pancreatic Lipase (PPL-II)

-

Vinyl acetate

-

Anhydrous diisopropyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve racemic this compound (1.0 eq) in anhydrous diisopropyl ether.

-

Reagent Addition: Add vinyl acetate (2.0 eq) followed by PPL-II (50-100% by weight of the substrate).

-

Reaction Monitoring: Stir the suspension at room temperature and monitor for approximately 50% conversion by TLC or GC.

-

Work-up: Filter off the enzyme and wash with diisopropyl ether. Wash the combined organic solution with saturated aqueous sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Separate the resulting (R)-3-(acetoxymethyl)cyclohexanone and unreacted (S)-3-(hydroxymethyl)cyclohexanone by silica gel column chromatography.

-

Deprotection: To obtain (R)-3-(hydroxymethyl)cyclohexanone, dissolve the purified ester in a methanol/water mixture and add a catalytic amount of a base like potassium carbonate to hydrolyze the acetate group.

Chemo-catalytic Strategies

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and highly selective method for the asymmetric reduction of ketones.[10] This strategy involves the initial formylation of cyclohexanone to generate the intermediate 3-oxocyclohexanecarbaldehyde, which is then subjected to asymmetric reduction.[10]

Caption: Workflow for the asymmetric reduction of 3-oxocyclohexanecarbaldehyde.

Organocatalysis has emerged as a sustainable and metal-free alternative for asymmetric synthesis.[11] The direct asymmetric α-hydroxymethylation of cyclohexanone can be achieved using small organic molecules like L-Threonine or L-Proline as catalysts.[11][12] The reaction proceeds through an enamine intermediate, which nucleophilically attacks formaldehyde.[11]

Table 3: Organocatalytic α-Hydroxymethylation of Cyclohexanone [12]

| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (e.e., %) |

| L-Threonine | 10 | 24 | 42 | 87 |

| L-Proline | 20-30 | 12-48 | Moderate to Good | Up to 95% |

Applications in Drug Development: A Versatile Building Block

The true value of (R)-3-(hydroxymethyl)cyclohexanone lies in its application as a versatile chiral building block for the synthesis of high-value pharmaceutical agents.[2]

Antiviral Carbocyclic Nucleoside Analogues

(R)-3-(hydroxymethyl)cyclohexanone is a key precursor for carbocyclic nucleoside analogues, a class of drugs with significant antiviral activity against viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV).[3] In these analogues, the furanose sugar ring of natural nucleosides is replaced by a carbocyclic ring, which imparts enhanced metabolic stability by making them resistant to cleavage by phosphorylases.[3]

Caption: General synthetic route to carbocyclic nucleoside analogues.

Anti-Inflammatory and Cytoprotective Agents

A significant application of (R)-3-(hydroxymethyl)cyclohexanone is in the synthesis of TBE-31, a potent anti-inflammatory and cytoprotective agent.[1][2] TBE-31 is a tricyclic bis(cyanoenone) that activates the Keap1/Nrf2/antioxidant response element pathway, which is crucial for cellular defense against oxidative stress and inflammation.[1] The chiral cyclohexanone core of TBE-31 is derived from (R)-3-(hydroxymethyl)cyclohexanone, highlighting its importance in constructing complex, biologically active molecules.[1]

Conclusion

This compound, particularly in its enantiomerically pure (R)-form, stands as a testament to the power of chiral bifunctional molecules in modern organic synthesis. Its versatile reactivity and well-defined stereochemistry make it an indispensable tool for the construction of complex pharmaceutical agents. The synthetic strategies outlined in this guide, from the green and efficient biocatalytic methods to the precise and powerful chemo-catalytic approaches, provide a comprehensive toolkit for researchers and drug development professionals. As the quest for novel therapeutics continues, the strategic application of such architecturally rich building blocks will undoubtedly pave the way for the next generation of life-saving medicines.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C7H12O2 | CID 12201678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 32916-58-8 Cas No. | 3-(Hydroxymethyl)cyclohexan-1-one | Apollo [store.apolloscientific.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Safe Handling of 3-(Hydroxymethyl)cyclohexanone

Introduction: A Chemist's Perspective on 3-(Hydroxymethyl)cyclohexanone

This compound is a bifunctional molecule of increasing importance in the realms of organic synthesis and medicinal chemistry.[1][2] Its value lies in the strategic placement of two reactive centers: a primary alcohol and a ketone within a cyclohexyl scaffold.[1][2] This unique architecture allows it to serve as a versatile building block for constructing complex molecular frameworks, such as carbocyclic nucleoside analogues, where the cyclohexane ring can enhance metabolic stability.[1] However, this inherent reactivity—the very quality that makes it synthetically valuable—necessitates a nuanced and expert-level approach to its safe handling.

This guide moves beyond a simple recitation of standard safety data sheet (SDS) information. It is designed for researchers, scientists, and drug development professionals who not only need to know what precautions to take but why they are scientifically necessary. By understanding the chemical causality behind the safety protocols, we can build a more robust and self-validating system of laboratory safety.

Section 1: The Chemical Profile and Hazard Identification

Identification and Physicochemical Properties

A clear understanding of the physical properties of a substance is the first step in a sound risk assessment.

| Property | Value | Source |

| Chemical Name | 3-(Hydroxymethyl)cyclohexan-1-one | [3] |

| CAS Number | 32916-58-8 | [3][4] |

| Molecular Formula | C₇H₁₂O₂ | [2][3] |

| Molecular Weight | 128.17 g/mol | [2][3] |

| Appearance | Clear pale yellow to brown liquid or solid | [2] |

| Predicted Boiling Point | 239.8 ± 13.0 °C | [2] |

| Predicted Density | 1.054 ± 0.06 g/cm³ | [2] |

GHS Hazard Classification: A Direct Mandate for Caution

Globally Harmonized System (GHS) classifications provide a universal language for chemical hazards. For this compound, the classifications are unambiguous and demand careful attention.[3][4]

-

H315: Causes skin irritation. [3][4] (Skin Corrosion/Irritation, Category 2)

-

H319: Causes serious eye irritation. [3][4] (Serious Eye Damage/Eye Irritation, Category 2A)

-

H335: May cause respiratory irritation. [3][4] (Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation, Category 3)

These classifications are the foundation of our risk assessment and dictate the minimum required personal protective equipment (PPE) and handling protocols. The following diagram illustrates the logical flow from hazard identification to the implementation of control measures.

Caption: From GHS Hazard Identification to Implementation of Controls.

Section 2: The Chemistry of Reactivity and its Safety Implications

The dual functionality of this compound is the source of its synthetic utility and its primary chemical hazards.[1] Understanding the reactivity of both the ketone and the primary alcohol is crucial for preventing unwanted side reactions, which can range from failed experiments to hazardous events.

The Ketone Functional Group

The carbonyl group in the cyclohexanone ring is electrophilic, making it susceptible to nucleophilic attack.[1][5] This reactivity is fundamental to its role in synthesis but also means it can react with a variety of common laboratory reagents.

The Primary Alcohol Functional Group

The hydroxymethyl group is a primary alcohol, which is nucleophilic and can be easily oxidized.[1][6][7] This group can react with acids, bases, and oxidizing agents.

Incompatible Materials and Conditions to Avoid

Based on the reactivity of the functional groups, the following materials and conditions must be strictly avoided to ensure safety and experimental integrity:

-

Strong Oxidizing Agents (e.g., Chromic Acid, Permanganates): These can cause vigorous, potentially exothermic, and uncontrolled oxidation of the primary alcohol, possibly leading to the formation of a carboxylic acid.[7][8][9][10]

-

Strong Reducing Agents (e.g., Lithium Aluminum Hydride): These will readily reduce the ketone to a secondary alcohol. While often a desired synthetic step, unintended mixing can ruin an experiment and may be exothermic.

-

Strong Bases: Can deprotonate the alcohol, forming a reactive alkoxide.

-

Heat, Flames, and Sparks: While specific flammability data is unavailable for this compound, the related compound cyclohexanone is a flammable liquid.[11] Therefore, it is prudent to treat this compound as flammable and avoid all sources of ignition.[10]

Thermal Decomposition Hazards

Specific data on the thermal decomposition of this compound is not available. However, upon combustion, it is expected to produce carbon monoxide (CO) and carbon dioxide (CO₂).[9][12] Incomplete combustion or pyrolysis of cyclic hydrocarbons can generate a complex mixture of smaller volatile organic compounds.[13] Therefore, any situation involving the heating of this compound should be conducted in a well-ventilated area, preferably a fume hood.

Section 3: A Self-Validating System of Safe Handling Protocols

The following protocols are designed to be a self-validating system. Each step is a checkpoint to ensure that the risks identified in the previous sections are being actively mitigated.

The Hierarchy of Controls: A Foundational Safety Principle

Before any laboratory work begins, the hierarchy of controls must be considered. This framework prioritizes the most effective safety measures.

Caption: The Hierarchy of Controls prioritizes safety measures.

For this compound, engineering controls (i.e., a certified chemical fume hood) are the most critical element for mitigating inhalation risks.

Personal Protective Equipment (PPE) Protocol

Given the GHS classifications, the following PPE is mandatory.

-

Eye Protection: Chemical safety goggles providing a complete seal around the eyes are required. Standard safety glasses are insufficient.[9]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[9]

-

Body Protection: A flame-resistant lab coat must be worn and fully fastened.

-

Respiratory Protection: All handling of the compound should be done within a chemical fume hood to prevent respiratory irritation.[4][14] If there is a potential for exposure outside of a fume hood (e.g., large-scale transfer), a NIOSH-approved respirator with an organic vapor cartridge may be necessary, based on a formal risk assessment.[15]

Storage and Handling Protocol

-

Procurement and Storage:

-

Handling (Dispensing and Use):

-

Causality: To prevent exposure to irritating vapors and potential inhalation, all manipulations must be performed in a certified chemical fume hood.[4][14]

-

Step 1: Don all required PPE as outlined in Section 3.2.

-

Step 2: Ensure the chemical fume hood is functioning correctly (check airflow monitor).

-

Step 3: Place absorbent, disposable bench paper on the work surface to contain minor spills.

-

Step 4: When transferring, avoid splashing. Use appropriate tools such as a pipette or a funnel.

-

Step 5: Keep the container sealed when not in immediate use.

-

Step 6: After dispensing, securely close the primary container and wipe it down with a damp cloth before returning it to storage.

-

Step 7: Decontaminate the work area upon completion of the task.

-

Step 8: Dispose of all contaminated materials (gloves, bench paper, pipette tips) in a designated hazardous waste container.[4]

-

Section 4: Emergency Response Procedures

A prepared response is critical to mitigating the impact of an accidental exposure or spill.

Exposure Response Protocol

The immediate response to an exposure is critical to minimizing harm.

| Exposure Route | Action |

| Inhalation | 1. Immediately move the affected person to fresh air.[4] 2. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[4] 3. Seek immediate medical attention. |

| Skin Contact | 1. Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] 2. If skin irritation occurs, seek medical attention.[4] 3. Wash contaminated clothing before reuse.[4] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] 2. Remove contact lenses if present and easy to do.[9] 3. Seek immediate medical attention. |

| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention. |

Spill Response Workflow

Caption: Workflow for responding to a chemical spill.

-

Minor Spill (Contained within a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material using non-sparking tools and place it into a sealed container for hazardous waste disposal.[9]

-

Clean the spill area with soap and water.

-

-

Major Spill (Outside of a fume hood or large volume):

-

Evacuate the laboratory immediately.

-

Alert others and activate the nearest fire alarm if necessary.

-

Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

-

Do not attempt to clean up a major spill without proper training and equipment.

-

Section 5: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[4] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain.

Conclusion